3-Chloroquinoline-4-carbaldehyde
Description
Significance of the Quinoline (B57606) Heterocyclic Scaffold in Organic Synthesis
The quinoline ring system is a privileged scaffold in organic and medicinal chemistry. nih.govrsc.orgorientjchem.org Its aromatic nature and the presence of a nitrogen atom allow for a wide range of chemical transformations, including electrophilic and nucleophilic substitution reactions. nih.gov This adaptability makes it an invaluable building block for the synthesis of complex molecules. nih.gov The functionalization of the quinoline core at different positions can lead to compounds with a broad spectrum of biological activities. nih.govrsc.org Numerous quinoline-based drugs are available to treat a variety of disorders, including microbial, cancer, malarial, inflammatory, and hypertensive conditions. nih.gov
The ability to construct and modify the quinoline skeleton through various synthetic protocols has been a subject of intense research. nih.gov Classical methods like the Skraup, Doebner-von Miller, Friedländer, and Pfitzinger syntheses, along with modern transition-metal-catalyzed reactions, provide access to a plethora of quinoline derivatives. nih.govacs.org This synthetic accessibility, coupled with the inherent reactivity of the quinoline ring, solidifies its importance as a cornerstone in the design and synthesis of novel organic compounds. nih.gov
Overview of Substituted Quinoline Carbaldehydes as Key Synthetic Intermediates
Within the broad class of quinoline derivatives, those bearing a carbaldehyde (or formyl) group are of particular interest to synthetic chemists. Quinoline carbaldehydes serve as versatile intermediates, with the aldehyde functionality providing a reactive handle for a multitude of chemical transformations. researchgate.net This includes condensation reactions, oxidations, reductions, and the construction of new heterocyclic rings. nih.govsemanticscholar.org
The position of the carbaldehyde group on the quinoline ring, as well as the presence of other substituents, significantly influences the reactivity and the types of products that can be formed. nih.gov For instance, 2-chloroquinoline-3-carbaldehydes have been extensively studied and utilized in the synthesis of fused heterocyclic systems and other complex molecules. nih.govrsc.org These compounds can undergo reactions at both the chloro and aldehyde groups, leading to a diverse range of products with potential biological applications. semanticscholar.org The exploration of quinoline-3-carbaldehydes has gained significant attention from medicinal chemists for designing and synthesizing new fused and tethered quinolines as potential therapeutic agents. researchgate.net
Research Focus on 3-Chloroquinoline-4-carbaldehyde within the Broader Class of Chloroquinoline Carbaldehydes
While various chloroquinoline carbaldehydes have been investigated, this compound has emerged as a particularly valuable and researched synthon. Its specific substitution pattern, with a chlorine atom at the 3-position and a carbaldehyde group at the 4-position, offers unique reactivity and synthetic potential.
The synthesis of this compound is often achieved through the Vilsmeier-Haack reaction. mdpi.comorganic-chemistry.orgjk-sci.comwikipedia.org This reaction typically involves the formylation of an appropriate acetanilide (B955) derivative using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). semanticscholar.orgresearchgate.net
The reactivity of this compound is characterized by the electrophilic nature of the aldehyde carbon and the susceptibility of the C-4 position to nucleophilic attack, facilitated by the chloro substituent. This dual reactivity allows for a variety of synthetic transformations. For instance, the aldehyde group can readily undergo condensation reactions with various nucleophiles.
A significant area of research involving this compound is its use in the synthesis of fused heterocyclic systems. A notable example is the synthesis of pyrazolo[3,4-d]quinolines. uj.edu.pl This is typically achieved by reacting this compound with a hydrazine (B178648) derivative. The initial condensation between the aldehyde and the hydrazine is followed by an intramolecular cyclization, leading to the formation of the pyrazolo[3,4-d]quinoline ring system. uj.edu.plnih.gov
The unique structural features and reactivity of this compound have established it as a key intermediate in the synthesis of a variety of complex organic molecules, particularly those with potential pharmacological applications.
| Compound Name | CAS Number | Key Features | Synthesis Method | Potential Applications |
| This compound | 72179-22-7 | Quinoline scaffold, Chloro and Aldehyde groups | Vilsmeier-Haack reaction | Kinase inhibition studies |
| 6,8-dibromo-4-chloroquinoline-3-carbaldehyde | Not specified | Halogenated quinoline, donor-π-acceptor system | Suzuki-Miyaura cross-coupling | Novel fluorophores |
| 4,6,8-triphenylquinoline-3-carbaldehyde | Not specified | Triaryl-substituted quinoline | Palladium-catalyzed cross-coupling | Photoelectronic materials |
| Reaction Type | Reagents | Product Type |
| Substitution Reactions | Amines, thiols, phenols | Substituted quinolines |
| Condensation Reactions | Hydrazines, hydroxylamines, primary amines | Schiff bases, hydrazones |
| Cyclization Reactions | Hydrazines | Fused heterocyclic systems (e.g., pyrazolo[3,4-d]quinolines) |
| Reduction | Sodium borohydride (B1222165) | Quinoline-3-methanol derivatives |
Structure
3D Structure
Properties
Molecular Formula |
C10H6ClNO |
|---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
3-chloroquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO/c11-9-5-12-10-4-2-1-3-7(10)8(9)6-13/h1-6H |
InChI Key |
URRIJKPNVGLBAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)Cl)C=O |
Origin of Product |
United States |
Synthesis Methodologies for Chloroquinoline Carbaldehydes
Vilsmeier-Haack Reaction Approaches
The Vilsmeier-Haack reaction is a robust method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings. organic-chemistry.orgijpcbs.comwikipedia.orgresearchgate.net The reaction typically utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride such as phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org This approach is not only effective for simple formylation but also for facilitating complex cyclization reactions to construct heterocyclic systems like quinolines.
Mechanism and Synthetic Pathways Utilizing Vilsmeier Reagent (POCl₃/DMF)
The core of the Vilsmeier-Haack reaction is the generation of the electrophilic Vilsmeier reagent, a chloroiminium ion. This process begins with the nucleophilic attack of the carbonyl oxygen of DMF on the phosphorus atom of POCl₃. Subsequent rearrangement and elimination of a dichlorophosphate (B8581778) anion result in the formation of the highly electrophilic N,N-dimethylchloroiminium ion. organic-chemistry.orgwikipedia.org
Once formed, the Vilsmeier reagent is attacked by an electron-rich species, such as an activated aromatic ring or an enamine. In the context of quinoline (B57606) synthesis, the reaction proceeds via an electrophilic substitution mechanism. The aromatic or heterocyclic substrate attacks the electrophilic carbon of the iminium ion. The resulting intermediate then undergoes hydrolysis during aqueous workup to liberate the aldehyde functionality. organic-chemistry.orgwikipedia.org In cyclization reactions, the Vilsmeier reagent can react multiple times with the substrate, leading to the formation of a chlorinated and formylated heterocyclic ring system. rsc.org
Strategic Selection of Starting Materials and Precursors
The successful synthesis of 3-chloroquinoline-4-carbaldehyde via the Vilsmeier-Haack reaction is highly dependent on the choice of the starting material. The precursor must contain the necessary atoms to form the quinoline ring and be sufficiently reactive towards the Vilsmeier reagent.
Acetophenone (B1666503) oximes serve as effective precursors for the synthesis of chloroquinoline carbaldehydes. A notable synthetic route involves the reaction of substituted acetophenone oximes with the Vilsmeier reagent (POCl₃/DMF). ijsr.net The process begins with the preparation of the acetophenone oxime from the corresponding acetophenone and hydroxylamine (B1172632) hydrochloride, often catalyzed by sodium acetate. ijsr.net This oxime is then subjected to the Vilsmeier-Haack conditions. The reaction is typically heated for several hours, and upon completion, the mixture is poured into ice-cold water to precipitate the product. ijsr.net This methodology has been successfully employed for the synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes, and the principles are applicable to the synthesis of the 4-carbaldehyde isomer, with the final substitution pattern depending on the precursors used. ijsr.net The formation of the aldehyde is confirmed by characteristic signals in the ¹H NMR spectrum (δ 9-11 ppm) and carbonyl stretching in the IR spectrum. ijsr.net
N-Arylacetamides, or anilides, are widely used and effective starting materials for the synthesis of 2-chloro-3-formylquinolines through Vilsmeier-Haack cyclization. researchgate.netchemijournal.com The reaction involves treating the N-arylacetamide with an excess of the Vilsmeier reagent, typically generated from POCl₃ and DMF. The reaction mixture is heated to facilitate the cyclization process. chemijournal.com
The mechanism is proposed to involve the initial conversion of the acetanilide (B955) into an imidoyl chloride, followed by the formation of an N-(α-chlorovinyl)aniline intermediate. rsc.org This enamine is then diformylated at its β-position by the Vilsmeier reagent, and subsequent cyclization and loss of water and HCl lead to the formation of the 2-chloroquinoline-3-carbaldehyde (B1585622). rsc.org The presence of electron-donating groups on the aryl ring of the anilide generally facilitates the cyclization and improves the yield of the quinoline product. researchgate.net Conversely, electron-withdrawing groups tend to decrease the reaction rate and yield. slideshare.net
While much of the literature focuses on the synthesis of 2-chloro-3-formylquinolines from anilides, the underlying principles of Vilsmeier-Haack cyclization suggest its applicability for accessing other isomers, such as this compound, by modifying the structure of the starting anilide.
The use of azaflavanones as direct precursors for the synthesis of this compound via the Vilsmeier-Haack reaction is not extensively documented in the reviewed scientific literature. While the Vilsmeier-Haack reaction is a versatile tool for the synthesis of various heterocyclic compounds, including quinolines from different starting materials, its specific application to azaflavanones for this particular transformation appears to be a less common or explored pathway. Research has shown the Vilsmeier-Haack reaction can be used for the cyclodehydration of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones to form flavones, which share some structural similarities with azaflavanones, but this does not directly translate to the formation of chloroquinoline carbaldehydes.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The yield and selectivity of the Vilsmeier-Haack reaction for the synthesis of chloroquinoline carbaldehydes are significantly influenced by several reaction parameters. Optimization of these conditions is crucial for achieving the desired outcome efficiently.
Key parameters that are often optimized include the molar ratio of the Vilsmeier reagent components (POCl₃ and DMF) to the substrate, the reaction temperature, and the reaction time. For the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides, studies have shown that a large excess of POCl₃ is often required. For instance, the maximum yield was obtained using 12 molar equivalents of POCl₃ when reacting with m-methoxyacetanilide.
Table 1: Optimization of POCl₃ Molar Equivalents for the Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde
| Entry | Molar Equivalents of POCl₃ | Yield (%) |
|---|---|---|
| 1 | 3 | 35 |
| 2 | 5 | 52 |
| 3 | 8 | 68 |
| 4 | 10 | 75 |
| 5 | 12 | 82 |
| 6 | 15 | 82 |
Data sourced from a study on the Vilsmeier cyclisation of m-methoxyacetanilide.
The reaction temperature is another critical factor. While some Vilsmeier-Haack reactions can be performed at or below room temperature, the synthesis of chloroquinolines often requires heating. Temperatures in the range of 80-90°C are commonly employed. chemijournal.com However, excessively high temperatures can sometimes lead to the decomposition of the product. For instance, in the synthesis of a bisquinoline via a Vilsmeier-Haack reaction, it was noted that temperatures above 60°C led to significant product degradation. The optimal temperature is therefore highly dependent on the specific substrate and desired product. thieme-connect.de
The electronic nature of the substituents on the starting material also plays a crucial role in the reaction's success. Electron-donating groups on the aromatic ring of anilide precursors generally lead to higher yields and shorter reaction times, whereas electron-withdrawing groups can significantly diminish the yield or even prevent the reaction from occurring. slideshare.net
Table 2: Effect of Substituents on the Yield of 2-Chloro-3-formylquinolines from Substituted Anilides
| Substituent on Anilide | Position | Yield (%) |
|---|---|---|
| H | - | 60 |
| 7-CH₃ | meta | 75 |
| 6-CH₃ | para | 70 |
| 8-CH₃ | ortho | 65 |
| 7-OCH₃ | meta | 82 |
| 6-Cl | para | 55 |
| 8-Cl | ortho | 50 |
Yields are for the corresponding 2-chloro-3-formylquinoline derivatives synthesized via Vilsmeier-Haack reaction. chemijournal.com
By carefully controlling these parameters, the synthesis of chloroquinoline carbaldehydes can be optimized to achieve high yields and selectivity, making the Vilsmeier-Haack reaction a valuable tool in synthetic organic chemistry.
Temperature Control and Solvent Systems
Temperature and the choice of solvent are critical variables that significantly influence the outcome of synthetic reactions leading to chloroquinoline carbaldehydes and their derivatives. Reaction temperatures can range from ambient room temperature to elevated temperatures requiring reflux. For instance, certain multi-component reactions are conducted in refluxing ethanol (B145695) to facilitate the formation of complex heterocyclic systems. nih.govrsc.org In contrast, some cyclization and condensation reactions proceed effectively at room temperature. nih.govsemanticscholar.org
The selection of the solvent system is equally crucial. A variety of solvents are utilized depending on the specific reaction, including dimethylformamide (DMF), ethanol, methanol (B129727), dichloromethane, and dimethyl sulfoxide (B87167) (DMSO). nih.govsemanticscholar.orgmdpi.com For example, the synthesis of certain chromene-indole hybrids using a chloro-chromene-carbaldehyde involves heating in DMSO at 130 °C. mdpi.com The synthesis of tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) derivatives has been performed using sodium borohydride (B1222165) in methanol for reduction steps. nih.gov The choice of solvent can affect reactant solubility, reaction rate, and even the reaction pathway itself.
Table 1: Solvent and Temperature Conditions in Chloroquinoline Carbaldehyde Reactions
| Reaction Type | Solvent(s) | Temperature | Source(s) |
|---|---|---|---|
| Multi-component Reaction | Ethanol | Reflux | nih.govrsc.org |
| Reduction | Methanol | Not specified | nih.gov |
| Hybrid Synthesis | DMSO | 130 °C | mdpi.com |
| Condensation/Cyclization | Dichloromethane | Room Temperature | mdpi.com |
| Schiff Base Formation | Benzene | Reflux | semanticscholar.org |
Catalytic Enhancements and Oxidizing Agents
Catalysts play a pivotal role in enhancing the efficiency and selectivity of synthetic routes to chloroquinoline carbaldehydes. Both acid and base catalysts are employed. L-proline, an organocatalyst, has been successfully used to catalyze the one-pot, three-component synthesis of pyrano[2,3-d]quinolone derivatives under reflux conditions. researchgate.net Other catalysts, such as piperidine (B6355638), potassium carbonate, and triethylamine, are also frequently mentioned for promoting various condensation and cyclization reactions. nih.gov
Metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, represent a powerful strategy for modifying the quinoline core. Palladium catalysts, for example, are used to couple arylboronic acids with halogenated quinoline carbaldehydes, allowing for the synthesis of complex polyarylquinolines. nih.gov In some procedures, copper(I) is used in conjunction with other reagents in sequential reactions. researchgate.net
Oxidizing agents are essential in synthetic pathways where the carbaldehyde group is formed from the oxidation of a corresponding primary alcohol. While specific examples for this compound are not detailed in the provided context, this is a standard and fundamental transformation in organic synthesis. Conversely, reducing agents like sodium borohydride (NaBH₄) are used to convert the carbaldehyde group into an alcohol, a key step in the synthesis of further derivatives. nih.govsemanticscholar.org
Alternative and Emerging Synthetic Protocols
In response to the growing demand for more efficient and environmentally friendly chemical processes, researchers have developed alternative synthetic strategies that offer significant advantages over classical methods.
Microwave-Assisted Synthesis for Improved Efficiency
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to dramatically reduced reaction times and improved product yields. rsc.orgnih.gov This method has been successfully applied to multi-component reactions for synthesizing various heterocyclic compounds. nih.govajgreenchem.com The key advantages include rapid and uniform heating, which can overcome activation energy barriers more efficiently than conventional heating methods. nih.gov For example, a microwave-assisted, three-component reaction for synthesizing N-alkylated 2-pyridones reduced the reaction time from 180 minutes (conventional) to just 15 minutes (microwave), while also increasing the yield. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Synthesis | Method | Reaction Time | Yield | Source(s) |
|---|---|---|---|---|
| N-alkylated 2-pyridones | Conventional | 180 min | 65-77% | nih.gov |
| N-alkylated 2-pyridones | Microwave | 15 min | 81-94% | nih.gov |
| Quinoline-based pyridopyridines | Conventional | 20 h | 38% | nih.gov |
| Quinoline-based pyridopyridines | Microwave | Not specified | Moderate to good | nih.gov |
Green Chemistry Principles in Quinoline Carbaldehyde Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact. rroij.com This approach focuses on several key areas:
Waste Prevention: Designing syntheses to produce minimal waste is a core tenet. One-pot and multi-component reactions are prime examples, as they reduce the number of steps and purification stages, thereby minimizing solvent and material loss. nih.govnih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. nih.gov Multi-component reactions are inherently more atom-economical than linear, multi-step syntheses.
Safer Solvents and Auxiliaries: A major focus is on replacing hazardous organic solvents with greener alternatives like water or ethanol, or even performing reactions under solvent-free conditions. researchgate.netsemanticscholar.org
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Catalysts are used in small amounts and can often be recycled, reducing waste and increasing efficiency. nih.govsemanticscholar.org Organocatalysts like L-proline and recyclable magnetic catalysts such as ilmenite (B1198559) (FeTiO₃) are examples of greener catalytic options. researchgate.netajgreenchem.com
Reduce Derivatives: Unnecessary derivatization steps, such as the use of blocking/protecting groups, should be minimized or avoided, as they require additional reagents and generate waste. nih.govsemanticscholar.org
Multi-component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, are a highly efficient strategy in modern organic synthesis. nih.gov These reactions are prized for their ability to rapidly generate molecular complexity and diversity from simple precursors, aligning well with the principles of green chemistry. researchgate.netnih.gov
Several MCRs have been developed utilizing chloroquinoline carbaldehydes as key building blocks. For example, a one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehyde, an active methylene (B1212753) compound, and an amine can produce highly substituted quinoline scaffolds under mild conditions. researchgate.net Another documented strategy is the four-component reaction involving 2-chloroquinoline-3-carbaldehyde, an amine, malononitrile (B47326) or ethyl cyanoacetate, and dialkylacetylenedicarboxylate to yield quinoline-based 1,4-dihydropyridines. semanticscholar.org These strategies provide a powerful and convergent approach to synthesizing complex heterocyclic libraries.
Table 3: Examples of Multi-component Reactions Involving Chloroquinoline Carbaldehydes
| No. of Components | Reactants | Catalyst/Conditions | Product Type | Source(s) |
|---|---|---|---|---|
| Three | 2-Chloroquinoline-3-carbaldehydes, 6-aminouracils, dimedone | L-proline / Reflux | 4H-Pyrano[2,3-d]quinolone | researchgate.net |
| Three | 2-Chloroquinoline-3-carbaldehyde, malononitrile, α- or β-naphthol | Morpholine (B109124) / Water | 2-Amino-3-cyano-4H-chromenes | semanticscholar.org |
| Four | 2-Chloroquinoline-3-carbaldehyde, amine, malononitrile/ethyl cyanoacetate, dialkylacetylenedicarboxylate | TEA / EtOH | Quinoline-based 1,4-dihydropyridines | semanticscholar.org |
| Four | Phthalic anhydride, hydrazine (B178648) hydrate (B1144303), dimedone, quinoline carbaldehyde | PrxCoFe2-xO4 nanoparticles / Refluxing ethanol | Quinolinyl-indazolo[1,2-b]phthalazine-triones | nih.govrsc.org |
Synthetic Utility and Applications As Building Blocks for Complex Heterocyclic Architectures
Construction of Diverse Fused Quinoline (B57606) Ring Systems
The strategic placement of the chloro and formyl groups on the quinoline scaffold of 3-chloroquinoline-4-carbaldehyde enables its use as a key intermediate in the synthesis of a variety of polycyclic heterocyclic compounds. These reactions often proceed through intramolecular cyclization or multi-component reactions, leading to the efficient assembly of complex molecular frameworks.
Synthesis of Pyrazoloquinolines (e.g., 1H-pyrazolo[4,3-c]quinolines)
The synthesis of pyrazoloquinolines, a class of compounds with noted biological activities, can be effectively achieved using this compound derivatives. thieme-connect.comnih.gov One prominent method involves the preparation of 1H-pyrazolo[4,3-c]quinolines from 4-chloroquinoline-3-carbaldehyde (B1363059) hydrazones. thieme-connect.comresearchgate.net This transformation is typically accomplished through a palladium-catalyzed intramolecular C–N bond formation. thieme-connect.com The reaction conditions can be tuned to favor the formation of the pyrazoloquinoline product. researchgate.net For instance, the reaction of 4-chloroquinoline-3-carbaldehyde hydrazones in the presence of a palladium catalyst leads to the desired fused heterocyclic system. thieme-connect.com
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Chloroquinoline-3-carbaldehyde hydrazones | Pd catalyst | 1H-Pyrazolo[4,3-c]quinolines | Varies | thieme-connect.comresearchgate.net |
| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Hydrazine (B178648) hydrate (B1144303), p-TsOH, microwave | Pyrazolo[3,4-b]quinolines | Not Specified | researchgate.net |
It is noteworthy that the reaction of 2-chloroquinoline-3-carbaldehydes with hydrazine hydrate can also lead to the formation of the isomeric pyrazolo[3,4-b]quinolines. rsc.orgnih.gov
Derivatization to Thienoquinolines (e.g., thieno[3,2-c]quinolines)
Thienoquinolines, which are thiophene-fused quinoline systems, are another class of heterocycles accessible from this compound. The synthesis of thieno[3,2-c]quinoline derivatives has been reported from various substituted quinolines. tandfonline.comnih.gov While direct synthesis from this compound is a plausible route, related starting materials like 4-chloro-3-(2-chloroallyl)-2-methylquinoline have been utilized to construct the thieno[3,2-c]quinoline scaffold. tandfonline.com The reaction of 2-chloroquinoline-3-carbaldehyde with sodium sulfide (B99878) can lead to the formation of 2-acyl-thieno[2,3-b]quinolines. researchgate.net
| Starting Material | Reagents and Conditions | Product | Reference |
| 6,8-Dibromo-4-chloro-quinoline-3-carbaldehyde | Various | Thieno[3,2-c]quinoline derivatives | tandfonline.com |
| 2-Chloroquinoline-3-carbaldehyde | Na2S | 2-Acyl-thieno[2,3-b]quinolines | researchgate.net |
Formation of Tetrazoloquinolines (e.g., tetrazolo[1,5-a]quinolines)
The synthesis of tetrazolo[1,5-a]quinolines can be achieved through the reaction of 2-chloroquinolines with sodium azide (B81097). x-mol.commdpi.com Specifically, tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) can be synthesized, which serves as a key intermediate for further derivatization. researchgate.netnih.gov The aldehyde functional group in this scaffold can be reduced to the corresponding alcohol and subsequently etherified. nih.gov
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Chloroquinoline | Sodium azide | Tetrazolo[1,5-a]quinoline (B14009986) | Not Specified | x-mol.commdpi.com |
| Tetrazolo[1,5-a]quinoline-4-carbaldehyde | Sodium borohydride (B1222165), then methanesulfonyl chloride | 4-(Methoxymethyl)tetrazolo[1,5-a]quinoline | Not Specified | nih.gov |
Synthesis of Chromenoquinolines (e.g., chromeno[3,4-c]quinolines)
Chromenoquinolines, containing a fused chromene and quinoline ring system, can be synthesized using chloroquinoline-carbaldehyde derivatives. mdpi.comnih.gov The reaction of 2-aryl-4-chloro-2H-chromene-3-carbaldehydes with anilines, followed by treatment with trifluoroacetic acid (TFA), yields 6-aryl-6H-chromeno[3,4-c]quinolines. mdpi.com Although this example starts from a chromene derivative, it highlights the general strategy of using a chloro-aldehyde precursor for the construction of this fused system. The synthesis of chromeno[4,3-b]quinolin-6-ones has also been reported from the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with aryl isocyanides. rsc.org
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Aryl-4-chloro-2H-chromene-3-carbaldehydes, Anilines | 1. Dichloromethane, rt; 2. TFA, rt | 6-Aryl-6H-chromeno[3,4-c]quinolines | Good | mdpi.com |
| 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde, Aryl isocyanides | Not Specified | Chromeno[4,3-b]quinolin-6-ones | Good | rsc.org |
Development of Acridinone Systems
The utility of quinoline-carbaldehydes extends to the synthesis of more complex, multi-ring systems such as acridinones. A multi-component, solvent-free reaction of a piperazinyl-quinoline carbaldehyde with 5,5-dimethylcyclohexane-1,3-dione (B117516) and various amines under microwave irradiation in the presence of a sulfonic acid-functionalized catalyst has been shown to produce piperazinyl-quinolinyl-acridinone systems in high yields. rsc.org This approach demonstrates the power of one-pot reactions in rapidly building molecular complexity from a quinoline-aldehyde precursor.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Piperazinyl-quinoline carbaldehyde, 5,5-Dimethylcyclohexane-1,3-dione, Substituted amines | BN-Pr-SO3H, Microwave, 140 °C, solvent-free | Piperazinyl-quinolinyl-tetrahydro-acridinones | up to 95 | rsc.org |
Generation of Indoloquinolines
Indoloquinolines, which feature a fused indole (B1671886) and quinoline core, are another important class of heterocyclic compounds. While direct synthesis from this compound is not explicitly detailed in the provided context, related methodologies highlight feasible synthetic routes. For example, the synthesis of 11H-indolo[3,2-c]quinolines has been achieved through the SnCl4-catalyzed intramolecular electrophilic amination of 2-arylindole-3-carbaldehyde O-acetyl oximes. researchgate.net This suggests that functionalized indole-3-carbaldehydes can serve as precursors to indoloquinoline systems. The synthesis of indolo[2,3-b]quinolines has also been reported through the coupling of methyl indole-3-carboxylate (B1236618) with N-benzylaniline followed by cyclization. nih.gov
| Starting Material | Reagents and Conditions | Product | Reference |
| 2-Arylindole-3-carbaldehyde O-acetyl oximes | SnCl4, Toluene, reflux | 11H-Indolo[3,2-c]quinolines | researchgate.net |
| Methyl indole-3-carboxylate, N-Benzylaniline | 1. NCS-mediated coupling; 2. Refluxing diphenyl ether | Indolo[2,3-b]quinoline core | nih.gov |
Preparation of Multifunctional Quinoline-Based Hybrids
The strategic placement of reactive functional groups on the this compound scaffold makes it an ideal starting material for synthesizing hybrid molecules, where the quinoline core is fused or linked to other heterocyclic systems. These hybrid structures are of significant interest in medicinal chemistry due to the potential for synergistic biological activities.
Acyl Hydrazone Derivatives from Quinoline Carbaldehydes
The aldehyde functionality of this compound provides a straightforward route to acyl hydrazone derivatives through condensation reactions. These reactions typically involve treating the aldehyde with various hydrazine or hydrazide compounds. The resulting acyl hydrazones are not only stable compounds but also serve as important intermediates for the synthesis of other heterocyclic systems.
For instance, research has demonstrated the synthesis of new acyl hydrazone series from the related 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde. researchgate.net This involves a condensation reaction where the aldehyde reacts with a hydrazide, forming a C=N bond characteristic of the hydrazone linkage. Similarly, 2-chloroquinoline-3-carbaldehyde has been reacted with arylhydrazinium chlorides under dry grinding conditions to produce (E)-1-[(2-chloroquinolin-3-yl)methylidene]-2-(4-methylphenyl)hydrazine. nih.gov These reactions highlight a general and efficient method for creating diverse hydrazone derivatives from chloro-substituted quinoline carbaldehydes.
Table 1: Synthesis of Acyl Hydrazone Derivatives
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde | 4-Methylphenylhydrazinium chloride | (E)-1-[(2-chloroquinolin-3-yl)methylidene]-2-(4-methylphenyl)hydrazine | nih.gov |
Styryl-Substituted Quinoline Derivatives
The synthesis of styryl-substituted quinolines from this compound is effectively achieved through the Wittig reaction. mdpi.comwikipedia.orglibretexts.orglibretexts.orgchadsprep.com This powerful olefination method converts the aldehyde group into an alkene by reacting it with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.orglibretexts.orgchadsprep.commasterorganicchemistry.com This approach allows for the introduction of a styryl moiety (a vinylbenzene group) at the 3-position of the quinoline ring.
A notable example is the preparation of (E)-3-styryl-4-quinolone, which is synthesized via the Wittig reaction of 4-chloroquinoline-3-carbaldehyde with benzylic ylides, followed by acid hydrolysis. researchgate.net The reaction is efficient and proceeds regardless of the substituents on the benzylic ylides, offering a reliable route to these derivatives. researchgate.net The resulting styrylquinolines are of interest for their potential applications in materials science and medicinal chemistry.
Table 2: Synthesis of Styryl-Substituted Quinoline Derivatives via Wittig Reaction
| Starting Material | Reagent | Key Intermediate/Product | Reference |
|---|---|---|---|
| 4-Chloroquinoline-3-carbaldehyde | Benzylic ylides | (E)-3-Styryl-4-quinolone | researchgate.net |
Quinoline-Coumarin, -Benzothiadiazole, -Thiazole, and -Triazine Hybrids
The dual reactivity of this compound enables its use in the construction of a wide array of fused and linked heterocyclic hybrids.
Quinoline-Triazine Hybrids: The condensation of 2-chloroquinoline-3-carbaldehyde with compounds like 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol can lead to complex fused systems such as 3-aryl- researchgate.netresearchgate.nettriazolo[3,4-b] researchgate.netnih.govthiadiazepino[7,6-b]quinolines. umich.edu This reaction demonstrates the utility of the aldehyde group in forming a new heterocyclic ring fused to the quinoline core. umich.edu
Quinoline-Thiazole Hybrids: The synthesis of quinoline-thiazole hybrids often proceeds through a thiosemicarbazone intermediate. This intermediate is formed by the condensation of this compound with thiosemicarbazide. Subsequent cyclization of the thiosemicarbazone with α-haloketones or related reagents, a reaction known as the Hantzsch thiazole (B1198619) synthesis, yields the desired quinoline-thiazole hybrid. nih.govyoutube.com This strategy allows for the incorporation of the thiazole moiety, a privileged scaffold in medicinal chemistry. nih.govnih.gov
Quinoline-Coumarin Hybrids: While direct synthesis of quinoline-coumarin hybrids from this compound is not widely documented in the searched literature, related syntheses highlight the reactivity of similar building blocks. For example, 4-chlorocoumarin-3-carbaldehyde, a coumarin (B35378) analogue, reacts with malononitrile (B47326) in the presence of piperidine (B6355638) to form complex tetracyclic chromeno[4,3,2-de]-1,6-naphthyridine derivatives. researchgate.net This showcases the potential for similar cyclization strategies involving quinoline carbaldehydes to access coumarin-fused systems. researchgate.netnih.govrsc.org
Quinoline-Benzothiadiazole Hybrids: Direct synthetic routes to quinoline-benzothiadiazole hybrids starting from this compound are not prominently featured in the reviewed literature. However, the synthesis of related structures, such as quinoline-urea-benzothiazole hybrids, has been successfully achieved starting from different quinoline precursors like 4-amino-7-chloroquinoline. nih.gov This suggests that while a direct path from the carbaldehyde may not be established, the quinoline scaffold is amenable to hybridization with benzothiazole (B30560) and its analogues through various synthetic strategies.
Table 3: Synthesis of Quinoline-Based Hybrids
| Hybrid Type | Synthetic Strategy | Starting Quinoline Derivative | Reference |
|---|---|---|---|
| Quinoline-Triazine | Condensation and cyclization | 2-Chloroquinoline-3-carbaldehyde | umich.edu |
| Quinoline-Thiazole | Formation of thiosemicarbazone followed by Hantzsch synthesis | This compound | nih.govyoutube.com |
Synthesis of Amino-Substituted Quinoline Derivatives
This compound offers two distinct sites for the introduction of amino substituents. The aldehyde group can be converted into an imine or a related nitrogen-containing group, and the chloro group at the C4 position can be replaced by an amine via nucleophilic aromatic substitution.
The reaction of the aldehyde group with primary amines leads to the formation of Schiff bases (imines). For example, substituted quinoline-3-carbaldehydes have been reacted with 4-fluoroaniline (B128567) to yield N-(quinolin-3-yl)methylene derivatives. nih.gov Furthermore, the chlorine atom at the C4 position is a good leaving group and can be readily displaced by various amines. This nucleophilic substitution reaction provides a direct method for introducing an amino group onto the quinoline core, a common structural motif in many biologically active compounds. This dual reactivity allows for the synthesis of a wide range of amino-substituted quinoline derivatives with diverse substitution patterns.
Table 4: Synthesis of Amino-Substituted Quinoline Derivatives
| Reaction Site | Reagent | Product Type | Reference |
|---|---|---|---|
| C3-carbaldehyde | 4-Fluoroaniline | 3-((4-Fluorophenyl)amino)-N-(quinolin-3-yl)methylene derivative | nih.gov |
Computational and Quantum Chemical Investigations
Density Functional Theory (DFT) Studies
DFT has emerged as a powerful tool for analyzing the properties of quinoline (B57606) derivatives. By applying methods such as B3LYP with basis sets like 6-311++G(d,p), researchers can accurately model the molecule's characteristics. nih.govresearchgate.net
Elucidation of Electronic Parameters and Properties
These studies also involve the calculation of other quantum chemical descriptors that shed light on the electronic nature of the molecule. The distribution of electron density and the molecular electrostatic potential (MEP) map help in identifying the regions susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.netsiftdesk.org
Table 1: Calculated Electronic Properties for a Related Chloroquinoline Carboxaldehyde Derivative
| Parameter | Value |
|---|---|
| HOMO Energy | [Data not available for 3-chloroquinoline-4-carbaldehyde] |
| LUMO Energy | [Data not available for this compound] |
| HOMO-LUMO Energy Gap | 4.430 eV (for 2-chloroquinoline-3-carboxaldehyde) researchgate.net |
Investigation of Reaction Selectivity and Stereochemistry (e.g., Wittig reaction)
Computational studies using DFT have been effectively used to understand the selectivity and stereochemistry of reactions involving aldehydes, such as the Wittig reaction. nih.govresearchgate.net This reaction is a widely used method for converting aldehydes and ketones into alkenes. organic-chemistry.orgwikipedia.org The stereochemical outcome of the Wittig reaction, whether it yields a (Z)- or (E)-alkene, is dependent on the nature of the ylide used. organic-chemistry.orgwikipedia.org
DFT calculations can model the transition states of the reaction, providing insights into the energy barriers and the factors that favor the formation of one stereoisomer over the other. nih.govresearchgate.net For instance, in the Wittig reaction, the formation of an oxaphosphetane intermediate is a key step. organic-chemistry.org The stability of this intermediate, which can be influenced by factors like the substituents on the ylide and the reaction conditions, dictates the final alkene geometry. nih.govresearchgate.netwikipedia.org While specific DFT studies on the Wittig reaction of this compound were not found, the general principles derived from computational studies on similar systems are applicable. nih.govresearchgate.net These studies show that for non-stabilized ylides, the reaction often leads to the (Z)-alkene, whereas stabilized ylides predominantly give the (E)-alkene. wikipedia.org
Analysis of Vibrational Spectroscopy
The vibrational spectrum of a molecule provides a fingerprint that is unique to its structure. DFT calculations are used to compute the theoretical vibrational frequencies, which can then be compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. nih.govnih.gov For the related compound quinoline-4-carbaldehyde, studies have shown that the B3LYP method with the 6-311++G(d,p) basis set can accurately predict the vibrational frequencies after scaling. nih.gov Such analyses allow for the definitive assignment of vibrational modes to specific bonds and functional groups within the molecule.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Quinoline Carboxaldehyde
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
|---|---|---|
| [Specific Mode 1] | [Value] | [Value] |
| [Specific Mode 2] | [Value] | [Value] |
| [Specific Mode 3] | [Value] | [Value] |
Prediction of Optimized Molecular Structures
A fundamental application of DFT is the determination of the optimized molecular geometry of a compound. nih.govresearchgate.net By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. For instance, in a study on 8-chloroquinoline-2-carbaldehyde (B1270957), the C=C bond lengths in the aromatic ring were found to be in the range of 1.371 to 1.394 Å, which is in good agreement with general values. siftdesk.org These optimized structures are crucial for understanding the molecule's shape and how it interacts with other molecules. For quinoline-4-carbaldehyde, it was found that there are two stable conformers, with the one capable of forming an intramolecular hydrogen bond being more stable. nih.gov
Table 3: Selected Optimized Geometric Parameters for a Related Chloroquinoline Carboxaldehyde
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C=C (aromatic) | 1.371 - 1.394 Å siftdesk.org |
| C-C | 1.339 - 1.417 Å siftdesk.org |
| C-N | 1.325 - 1.437 Å siftdesk.org |
| C-Cl | ~1.76 Å siftdesk.org |
Note: The data is for 8-chloroquinoline-2-carbaldehyde and serves as an illustrative example.
Advanced Electronic Structure Analysis
Beyond standard DFT calculations, more advanced techniques can provide deeper insights into the electronic structure and bonding within a molecule.
Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a powerful tool in quantum chemistry for analyzing chemical bonding. wikipedia.org It provides a measure of the probability of finding an electron in the vicinity of a reference electron. wikipedia.org ELF analysis allows for a chemically intuitive visualization of electron localization, clearly distinguishing core and valence electrons, as well as showing covalent bonds and lone pairs. wikipedia.org In studies of related quinoline derivatives, ELF analysis has been used to understand charge delocalization and hyperconjugative interactions. nih.govresearchgate.net The ELF topology can reveal the nature of bonding and has been described as a "faithful visualization of VSEPR theory in action". wikipedia.org
Localized Orbital Locator (LOL)
No published studies were found that apply Localized Orbital Locator (LOL) analysis to this compound to visualize and quantify chemical bonding patterns.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Specific Natural Bond Orbital (NBO) analysis data, which would provide insights into donor-acceptor interactions, charge delocalization, and hyperconjugative stabilities within the this compound molecule, is not available in the current body of scientific literature.
Reactivity Prediction through Fukui Functions
There are no available studies that have calculated the Fukui functions for this compound. Such calculations are crucial for predicting the regioselectivity of electrophilic, nucleophilic, and radical attacks on the molecule.
Mechanistic Studies of Complex Chemical Transformations
While the reactivity of other chloroquinoline carbaldehyde isomers has been explored, specific mechanistic investigations detailing the reaction pathways, intermediates, and transition states for complex chemical transformations involving this compound have not been reported.
Advanced Spectroscopic and Crystallographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. bbhegdecollege.com For 3-Chloroquinoline-4-carbaldehyde, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon frameworks, respectively.
Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. omicsonline.org In this compound, the spectrum is expected to show distinct signals for the aldehyde proton, the heterocyclic ring proton, and the four protons of the benzo-fused ring.
The aldehyde proton (-CHO) is anticipated to appear as a singlet in the highly deshielded region of the spectrum, typically around δ 9.5–10.5 ppm, due to the strong electron-withdrawing effect of the carbonyl oxygen. oregonstate.edu The proton at the C-2 position is expected to be a singlet as it has no adjacent protons for coupling. The four protons on the carbocyclic ring (H-5, H-6, H-7, and H-8) will appear in the aromatic region (δ 7.5–8.5 ppm), exhibiting complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors. csustan.edu Specifically, H-5 is likely to be the most downfield of this group due to the anisotropic effect of the nearby carbonyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H (Aldehyde) | ~10.2 | Singlet |
| H-2 | ~9.1 | Singlet |
| H-5 | ~8.3 | Doublet |
| H-8 | ~8.1 | Doublet |
| H-7 | ~7.9 | Triplet |
Note: The predicted values are based on standard chemical shift ranges and data from analogous quinoline (B57606) compounds. rsc.orgrsc.org
Carbon-13 NMR (¹³C NMR) is used to determine the number and chemical environment of carbon atoms in a molecule. oregonstate.edu Since the ten carbon atoms of the this compound skeleton are in unique chemical environments, ten distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. libretexts.orgyoutube.com
The aldehyde carbonyl carbon (C-4-CHO) is the most deshielded, typically appearing in the δ 190–200 ppm range. libretexts.org The carbons of the quinoline ring system appear between δ 120–155 ppm. The carbon atom bonded to the chlorine (C-3) will have its chemical shift influenced by the electronegative halogen. The quaternary carbons (C-3, C-4, C-4a, C-8a) often show signals of lower intensity compared to the protonated carbons. libretexts.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aldehyde) | ~191 |
| C-2 | ~152 |
| C-8a | ~149 |
| C-4 | ~148 |
| C-3 | ~138 |
| C-7 | ~134 |
| C-5 | ~130 |
| C-8 | ~129 |
| C-6 | ~128 |
Note: The predicted values are based on established chemical shift ranges and data from similar heterocyclic aldehydes. rsc.orgrsc.orgdocbrown.info
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, which is crucial for establishing its preferred conformation. ipb.pt A NOESY experiment on this compound could confirm the orientation of the aldehyde group relative to the quinoline ring. A cross-peak between the aldehyde proton and the H-5 proton would indicate that these protons are close in space, suggesting a conformation where the aldehyde group is oriented away from the C-2 position. While specific NOESY data for this compound is not available in the searched literature, this technique remains essential for detailed conformational analysis in solution. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. bellevuecollege.eduyoutube.com The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.
The most prominent peak would be from the C=O stretching vibration of the aldehyde group, which is typically strong and sharp, appearing in the range of 1700–1730 cm⁻¹. libretexts.org The presence of the aldehyde is further confirmed by a pair of weaker C-H stretching bands around 2750 cm⁻¹ and 2850 cm⁻¹. libretexts.org Other expected absorptions include C=C and C=N stretching vibrations from the quinoline ring system (1500–1600 cm⁻¹) and C-H stretching from the aromatic ring (>3000 cm⁻¹). The C-Cl stretching vibration typically appears in the fingerprint region, between 700-850 cm⁻¹. csustan.edunih.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aldehyde C-H | Stretch | 2800 - 2900 and 2700 - 2800 | Weak |
| Aldehyde C=O | Stretch | 1700 - 1730 | Strong, Sharp |
| Aromatic C=C | Stretch | 1500 - 1600 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., EI-HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. mcmaster.ca High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), can determine the molecular formula with high accuracy. mdpi.com
The calculated monoisotopic mass of this compound (C₁₀H₆ClNO) is 191.0138. An HRMS analysis would be expected to yield a measured mass very close to this value. The mass spectrum also shows a characteristic isotopic pattern for chlorine-containing compounds, with a second peak at [M+2] that is approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. mdpi.com
The fragmentation pattern in Electron Ionization (EI) MS would likely involve the initial loss of a hydrogen radical (H·), a chlorine radical (Cl·), or the neutral carbon monoxide (CO) molecule from the aldehyde group, leading to characteristic fragment ions. csustan.edunih.gov
Table 4: Mass Spectrometry Data for this compound
| Parameter | Expected Value/Observation |
|---|---|
| Molecular Formula | C₁₀H₆ClNO |
| Calculated Exact Mass | 191.0138 |
| Molecular Ion (M⁺) | m/z 191 |
| Isotope Peak ([M+2]⁺) | m/z 193 (approx. 33% intensity of M⁺) |
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. mdpi.comnih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecular constitution and conformation. researchgate.net
While a specific crystal structure for this compound has not been reported in the searched literature, an analysis would be expected to confirm the planarity of the quinoline ring system. It would also precisely define the spatial arrangement of the chloro and carbaldehyde substituents relative to the ring. Furthermore, crystallographic data reveals how molecules pack in the crystal lattice, providing insight into intermolecular interactions such as π-π stacking or halogen bonding, which govern the material's solid-state properties. nih.govnih.gov
Perspectives and Future Research Directions in Chloroquinoline Carbaldehyde Chemistry
Development of Novel and Efficient Synthetic Routes for Substituted 3-Chloroquinoline-4-carbaldehyde
The classical Vilsmeier-Haack reaction remains a primary method for the synthesis of 2-chloro-3-formylquinolines. This reaction involves the treatment of acetanilides with a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) and N,N-dimethylformamide (DMF). The reaction proceeds through a second-order kinetic pathway, dependent on both the Vilsmeier reagent and the anilide substrate, with the rate-determining step being the reaction between these two components.
However, the demand for structurally diverse quinoline (B57606) derivatives necessitates the development of more versatile and efficient synthetic strategies. Future efforts should focus on methods that allow for a wider range of substitutions on the quinoline core. One promising avenue is the exploration of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling of di- or tri-halo-substituted quinoline-3-carbaldehydes with various arylboronic acids has been shown to be an effective method for producing polyarylquinoline-3-carbaldehydes. A challenge in this area has been the lack of selectivity when multiple halogen atoms are present, as both Ar-Br and Ar-Cl bonds can be activated towards the palladium catalyst. Future research could focus on developing more selective catalyst systems or optimizing reaction conditions to achieve regioselective functionalization.
Another area for development is the use of one-pot, multi-component reactions (MCRs) to construct substituted 3-chloroquinoline-4-carbaldehydes. MCRs offer significant advantages in terms of efficiency and atom economy. Designing novel MCRs that incorporate diverse starting materials could lead to a rapid expansion of the accessible chemical space for this class of compounds.
Exploration of Undiscovered Derivatization Pathways and Reactivity Patterns
This compound is a bifunctional molecule, with the chloro and aldehyde groups offering multiple sites for chemical modification. While many reactions involving these groups have been explored, there remains significant potential for discovering new derivatization pathways.
The aldehyde group readily undergoes condensation reactions with a variety of nucleophiles. For example, it reacts with hydrazines to form hydrazones, which can then be used to construct fused heterocyclic systems like pyrazolo[3,4-b]quinolines. Similarly, condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) and ethyl cyanoacetate, leads to the formation of Knoevenagel adducts, which are versatile intermediates for further transformations. Future research could explore the use of a wider range of nucleophiles and catalysts to generate novel Schiff bases, enamines, and other derivatives. The reactivity of these new derivatives could then be investigated to uncover unique cyclization and rearrangement reactions.
The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). This has been exploited in reactions with amines, thiols, and other nucleophiles to introduce a variety of substituents. For instance, reaction with N-methylpiperazine in the presence of a base affords 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. Further exploration of SNAr reactions with novel and complex nucleophiles could lead to the synthesis of quinoline derivatives with unique properties.
The combination of reactions at both the aldehyde and chloro groups offers a powerful strategy for building complex heterocyclic systems. For example, multicomponent reactions involving 2-chloroquinoline-3-carbaldehydes, anilines, and mercaptoacetic acid have been used to synthesize quinolinyl-thiazolidinones. The development of new tandem or domino reactions that exploit the dual reactivity of this compound is a promising area for future investigation.
In-depth Mechanistic Studies of Complex Organic Reactions
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. While the general mechanisms of many reactions involving this compound are understood, detailed mechanistic studies of more complex reactions are often lacking.
For example, the formation of fused heterocyclic systems through multicomponent reactions often involves a cascade of several individual reaction steps. Elucidating the precise sequence of these steps, identifying key intermediates, and understanding the role of catalysts are important areas for future research. Techniques such as in-situ spectroscopy (e.g., NMR, IR) and computational modeling can provide valuable insights into these complex reaction pathways.
The mechanism of the Wittig reaction involving 4-chloroquinoline-3-carbaldehydes has been preliminarily investigated using computational methods, suggesting the involvement of a high-energy transition state leading to planar oxaphosphetane intermediates. More detailed computational and experimental studies could further refine this understanding and guide the development of more stereoselective Wittig-type reactions for the synthesis of styrylquinolines.
Similarly, the mechanism of palladium-catalyzed cross-coupling reactions involving polyhalogenated quinolines warrants further investigation to address the issue of selectivity. Mechanistic studies could help in the design of ligands and catalyst systems that can differentiate between different halogen atoms on the quinoline ring, allowing for controlled, stepwise functionalization.
Design and Synthesis of Highly Complex Molecular Architectures using this compound as a Scaffold
The inherent reactivity and structural features of this compound make it an excellent scaffold for the construction of highly complex molecular architectures. Its rigid, planar quinoline core can serve as a central organizing element, while the chloro and aldehyde functionalities provide handles for the attachment of various molecular fragments.
One area of focus is the synthesis of fused polycyclic aromatic systems. For example, the reaction of 2-chloroquinoline-3-carbaldehydes with enaminones or cyclic 1,3-dicarbonyl compounds can lead to the formation of functionalized 1,8-naphthyridines and chromeno[2,3-b]quinolines. The development of new cascade reactions could enable the synthesis of even more elaborate and extended fused systems with interesting photophysical or biological properties.
Another promising direction is the use of this compound in the synthesis of hybrid molecules that combine the quinoline scaffold with other important pharmacophores or functional motifs. For instance, hybrid compounds incorporating benzofuran (B130515) and triazole moieties tethered to a quinoline core have been synthesized and investigated. The design and synthesis of new hybrid structures based on rational design principles could lead to the discovery of novel therapeutic agents or materials.
Q & A
Q. What are the optimal synthetic routes for 3-Chloroquinoline-4-carbaldehyde, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis of this compound typically involves chlorination and formylation steps. A modified procedure using phosphorus pentachloride (PCl₅) as a chlorinating agent under reflux conditions (e.g., in dichloroethane at 80°C for 6–8 hours) has been reported for analogous chloroquinoline derivatives . Key factors include:
- Reagent stoichiometry : Excess PCl₅ (1.5–2.0 equivalents) ensures complete chlorination.
- Temperature control : Overheating can lead to side products like dichlorinated byproducts.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.
Yield optimization requires monitoring reaction progress via TLC and adjusting solvent polarity during workup.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (in CDCl₃) identifies aldehydic proton signals at δ 10.1–10.3 ppm and aromatic protons in the quinoline ring (δ 7.5–9.0 ppm). ¹³C NMR confirms the aldehyde carbon at δ 190–195 ppm .
- Infrared Spectroscopy (IR) : A strong absorption band at ~1700 cm⁻¹ corresponds to the C=O stretch of the aldehyde group.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect trace impurities .
- X-ray crystallography : For structural confirmation, SHELX software refines crystallographic data to resolve bond lengths and angles .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
- Storage : Keep in airtight containers under inert gas (argon or nitrogen) to prevent oxidation.
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the aldehyde group. Key steps include:
- Frontier Molecular Orbital (FMO) analysis : Identifies nucleophilic attack sites by comparing LUMO (Lowest Unoccupied Molecular Orbital) distributions.
- Solvent effects : Polarizable Continuum Models (PCM) simulate reaction kinetics in solvents like DMF or THF.
- Transition state optimization : Locates energy barriers for nucleophilic additions (e.g., with amines or Grignard reagents) .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Meta-analysis : Systematically compare published IC₅₀ values against standardized assays (e.g., enzyme inhibition in Plasmodium falciparum for antimalarial studies).
- Structural-Activity Relationship (SAR) studies : Introduce substituents at the 3-chloro or 4-carbaldehyde positions to isolate contributing factors.
- Statistical validation : Use ANOVA or t-tests to assess significance across datasets, ensuring consistent cell lines or microbial strains .
Q. How can researchers design experiments to study the stability and degradation products of this compound under varying conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV irradiation), and hydrolytic conditions (acidic/basic buffers).
- Analytical monitoring : LC-MS identifies degradation products (e.g., oxidation to 3-chloroquinoline-4-carboxylic acid).
- Kinetic modeling : Plot degradation rates using first-order kinetics to estimate shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
